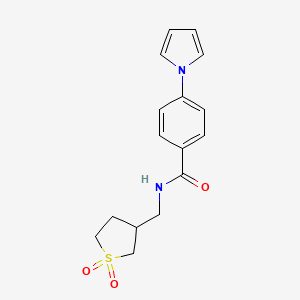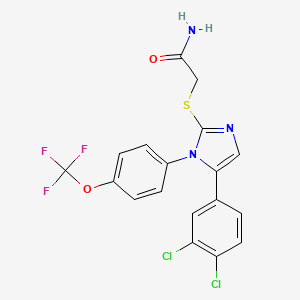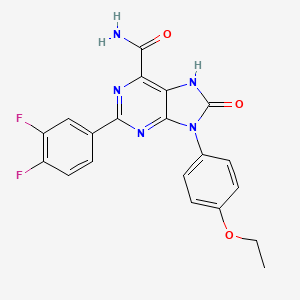
2-(3,4-difluorophenyl)-9-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(3,4-difluorophenyl)-9-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide” is a complex organic molecule that contains several functional groups. It has a purine ring, which is a heterocyclic aromatic organic compound that consists of a pyrimidine ring fused to an imidazole ring. Purines, including substituted purines and their tautomers, are the most widely occurring nitrogen-containing heterocycle in nature .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the purine ring, followed by the addition of the various substituents. The exact synthetic route would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The purine ring system is planar, but the overall three-dimensional shape of the molecule would be determined by the arrangement of the substituents around this core .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the carboxamide group could potentially undergo hydrolysis, and the aromatic rings could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, it is likely to have a relatively high molecular weight and may be quite hydrophobic due to the presence of multiple aromatic rings .Scientific Research Applications
Synthesis and Structural Analysis
Purine derivatives, including those with specific functional groups such as fluorine, ethoxy, and carboxamide, are of significant interest due to their diverse biological activities and potential therapeutic applications. The synthesis of these compounds often involves complex reactions that yield products with interesting chemical and physical properties, including antimicrobial activity and the ability to interact with biological molecules in specific ways.
For instance, the study on Antiviral 9-[2-(phosphonomethoxy)alkoxy]purines presents a class of acyclonucleotides that attach to the purine ring via a nitrogen-oxygen bond, demonstrating potent activity against herpesviruses and other viral agents. These findings highlight the potential of purine derivatives in developing antiviral therapies (Duckworth et al., 1991).
Another aspect of research focuses on the structural analysis of purine derivatives, which is crucial for understanding their chemical behavior and interaction with biological targets. Studies like the Polymorphic modifications of a 1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide reveal how polymorphic forms of a compound can have different physical properties and potentially different biological activities, which is essential for the development of pharmaceuticals (Shishkina et al., 2018).
Potential Applications
The research into purine derivatives extends beyond their synthesis and structural analysis to explore their potential applications in treating various diseases. For example, compounds with specific substitutions on the purine ring have shown promise as antimicrobial agents . The study on A clubbed quinazolinone and 4-thiazolidinone as potential antimicrobial agents demonstrates the synthesis of compounds with significant in vitro antibacterial and antifungal activities, suggesting that certain purine derivatives could be developed into new antimicrobial drugs (Desai et al., 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(3,4-difluorophenyl)-9-(4-ethoxyphenyl)-8-oxo-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F2N5O3/c1-2-30-12-6-4-11(5-7-12)27-19-16(25-20(27)29)15(17(23)28)24-18(26-19)10-3-8-13(21)14(22)9-10/h3-9H,2H2,1H3,(H2,23,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWPGKSYFMUOOTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F2N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-difluorophenyl)-9-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

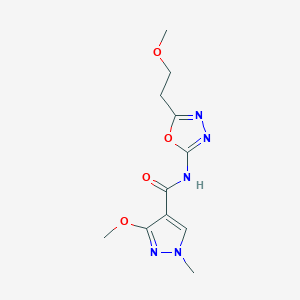
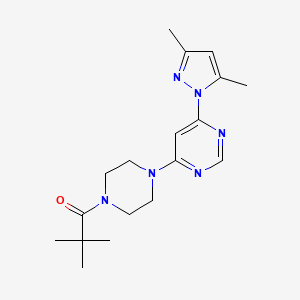
![Benzo[b]thiophen-2-yl(4-(2-fluoroethyl)piperazin-1-yl)methanone](/img/structure/B2583065.png)
![Ethyl 2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2583066.png)
![Tert-butyl (4-aminobicyclo[2.1.1]hexan-1-yl)carbamate hydrochloride](/img/structure/B2583067.png)
![2-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide](/img/structure/B2583068.png)
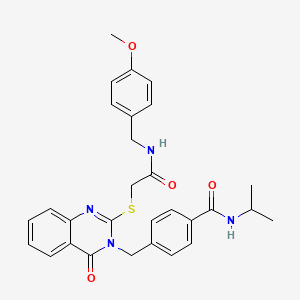
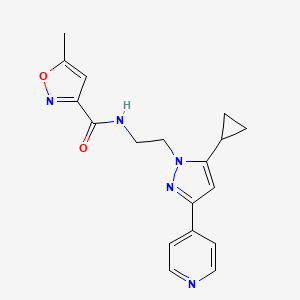
![N-[(2-chloropyridin-3-yl)sulfonyl]-3-methylbut-2-enamide](/img/structure/B2583072.png)
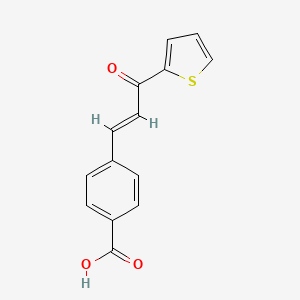
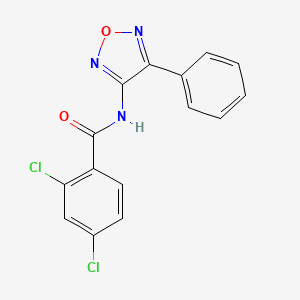
![N-(1-cyano-1-methylethyl)-2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-N-methylacetamide](/img/structure/B2583077.png)
